![molecular formula C17H21F3N2O2 B14182976 (Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone CAS No. 918535-92-9](/img/structure/B14182976.png)
(Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone: is a synthetic organic compound characterized by the presence of two piperidine rings and a trifluorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Introduction of the Trifluorophenoxy Group: The trifluorophenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a suitable trifluorophenol derivative reacts with a halogenated precursor.
Coupling of the Piperidine Rings: The final step involves the coupling of the two piperidine rings through a methanone linkage, typically using a carbonylation reaction with appropriate catalysts and conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity and providing insights into receptor function.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the synthesis of various chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by binding to the receptor and altering its conformation, leading to changes in downstream signaling pathways.
Comparación Con Compuestos Similares
- (Piperidin-4-yl)[4-(2,4-difluorophenoxy)piperidin-1-yl]methanone
- (Piperidin-4-yl)[4-(2,4,6-trichlorophenoxy)piperidin-1-yl]methanone
- (Piperidin-4-yl)[4-(2,4,6-trifluorophenyl)piperidin-1-yl]methanone
Uniqueness:
- Trifluorophenoxy Group: The presence of the trifluorophenoxy group imparts unique electronic properties, enhancing the compound’s reactivity and binding affinity.
- Dual Piperidine Rings: The dual piperidine rings provide structural rigidity and specific spatial orientation, contributing to its distinct biological activity.
Propiedades
Número CAS |
918535-92-9 |
|---|---|
Fórmula molecular |
C17H21F3N2O2 |
Peso molecular |
342.36 g/mol |
Nombre IUPAC |
piperidin-4-yl-[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone |
InChI |
InChI=1S/C17H21F3N2O2/c18-12-9-14(19)16(15(20)10-12)24-13-3-7-22(8-4-13)17(23)11-1-5-21-6-2-11/h9-11,13,21H,1-8H2 |
Clave InChI |
ZPRSIPZCRALTGP-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C(=O)N2CCC(CC2)OC3=C(C=C(C=C3F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


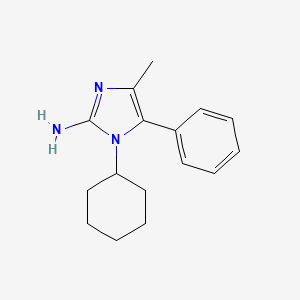
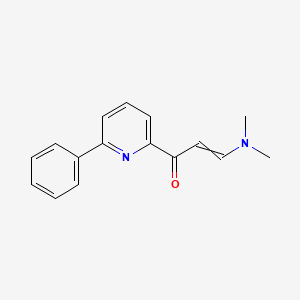
![N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide](/img/structure/B14182901.png)
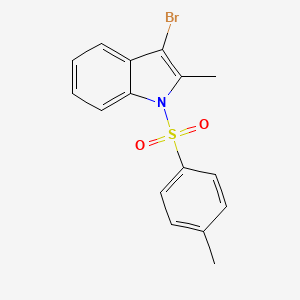
![N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide](/img/structure/B14182922.png)
![3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol](/img/structure/B14182934.png)
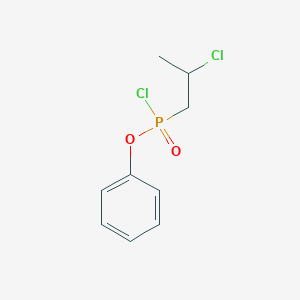


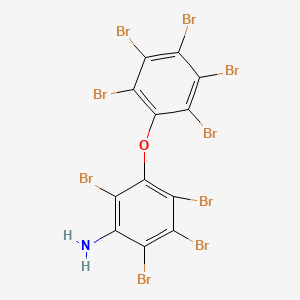


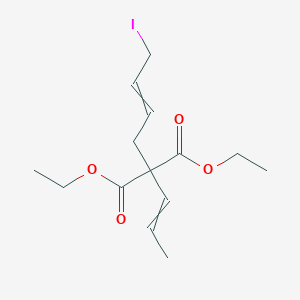
![N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B14182992.png)
